molecular formula C14H18ClNO3 B6646677 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Cat. No.: B6646677
M. Wt: 283.75 g/mol
InChI Key: OZYKUNSAZQQLFK-UHFFFAOYSA-N
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Description

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorobenzoyl group attached to an amino-methyl-ethylbutanoic acid backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the ethylbutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzoyl)(methyl)amino]benzoic acid
  • Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate

Uniqueness

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzoyl group with an amino-methyl-ethylbutanoic acid backbone sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[(4-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKUNSAZQQLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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